1-N-Boc-4-(4-Bromophenyl)piperidine
Overview
Description
1-N-Boc-4-(4-Bromophenyl)piperidine, also known as tert-butyl 4-(4-bromophenyl)-1-piperidinecarboxylate, is an organic compound with the molecular formula C16H22BrNO2. It is a white crystalline solid that is stable at room temperature. This compound is widely used as an intermediate in organic synthesis, particularly in the synthesis of peptides, drugs, and natural products .
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the final product.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity could affect its stability.
Biochemical Analysis
Biochemical Properties
1-N-Boc-4-(4-Bromophenyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as an intermediate in the synthesis of pharmaceutical compounds, which suggests its interaction with enzymes involved in peptide synthesis . The nature of these interactions typically involves the protection of amino groups, thereby preventing unwanted side reactions during the synthesis process .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in protecting amino groups during peptide synthesis can impact the overall protein synthesis within cells, thereby influencing gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an amino protective agent, binding to amino groups and preventing them from participating in unwanted reactions . This inhibition or activation of enzymes involved in peptide synthesis can lead to changes in gene expression and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at room temperature and should be stored in a dry and cool place, protected from light . Over time, its stability and degradation can impact its effectiveness in biochemical reactions. Long-term effects on cellular function observed in in vitro or in vivo studies include potential changes in protein synthesis and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively protects amino groups during peptide synthesis without causing significant adverse effects . At higher dosages, there may be toxic or adverse effects, including potential impacts on cellular metabolism and overall health .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the protection of amino groups during synthesis . This interaction can affect metabolic flux and metabolite levels, influencing the overall efficiency of peptide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its effectiveness in protecting amino groups during peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that it effectively protects amino groups during peptide synthesis, preventing unwanted reactions and enhancing the overall efficiency of the synthesis process .
Preparation Methods
1-N-Boc-4-(4-Bromophenyl)piperidine can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromobenzoic acid with 1-Boc-4-piperidine ethanol. The reaction conditions can be adjusted based on laboratory requirements . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-N-Boc-4-(4-Bromophenyl)piperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the corresponding amine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-N-Boc-4-(4-Bromophenyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and natural products.
Biology: The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials
Comparison with Similar Compounds
1-N-Boc-4-(4-Bromophenyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-bromopiperidine: This compound has a similar structure but lacks the phenyl group.
4-(4-Bromophenyl)piperidine: This compound lacks the Boc protecting group.
N-Boc-4-(4-bromophenyl)piperidine: This is another name for this compound.
The uniqueness of this compound lies in its combination of the Boc protecting group and the bromophenyl group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOHLUHRQWYQRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650662 | |
Record name | tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-78-7 | |
Record name | tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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